2-chloro-4-(2-ethyl-1H-imidazol-1-yl)quinazoline
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Overview
Description
2-chloro-4-(2-ethyl-1H-imidazol-1-yl)quinazoline is a heterocyclic compound that features both quinazoline and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring . The imidazole ring can be introduced through a nucleophilic substitution reaction involving 2-ethylimidazole and a suitable leaving group on the quinazoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(2-ethyl-1H-imidazol-1-yl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can modify the functional groups on the compound.
Scientific Research Applications
2-chloro-4-(2-ethyl-1H-imidazol-1-yl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-4-(2-ethyl-1H-imidazol-1-yl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Similar structure but with a benzoimidazole ring instead of an imidazole ring.
4-(2-ethyl-1H-imidazol-1-yl)quinazoline: Lacks the chlorine atom at the 2-position.
Uniqueness
2-chloro-4-(2-ethyl-1H-imidazol-1-yl)quinazoline is unique due to the presence of both the chlorine atom and the 2-ethylimidazole moiety. This combination allows for specific interactions with biological targets that may not be possible with other similar compounds.
Properties
IUPAC Name |
2-chloro-4-(2-ethylimidazol-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-2-11-15-7-8-18(11)12-9-5-3-4-6-10(9)16-13(14)17-12/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXBTNZJOCNHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=NC(=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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